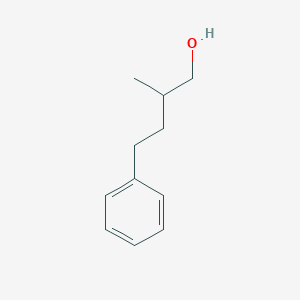

2-Methyl-4-phenylbutan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-methyl-4-phenylbutan-1-ol |

InChI |

InChI=1S/C11H16O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

ITWNJDOHTYFDHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 4 Phenylbutan 1 Ol

Chemo-Enzymatic and Biocatalytic Approaches

The integration of biological catalysts into synthetic routes offers unparalleled selectivity under mild reaction conditions. nih.gov Enzymes, particularly oxidoreductases, are highly effective tools for the production of enantiomerically pure chiral alcohols. nih.gov

The asymmetric reduction of a prochiral carbonyl precursor, 2-methyl-4-phenylbutanal (B1617076), represents a direct and efficient pathway to chiral 2-methyl-4-phenylbutan-1-ol. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. researchgate.net The stereochemical outcome of these reductions is often predictable by Prelog's rule, which states that the hydride from the nicotinamide (B372718) cofactor (NADH or NADPH) is delivered to the Re-face of the carbonyl carbon, typically yielding the (S)-alcohol. However, a significant number of anti-Prelog ADHs have been identified and engineered, which selectively deliver the hydride to the Si-face to produce the (R)-alcohol. nih.gov

For the synthesis of (R)-2-methyl-4-phenylbutan-1-ol, an anti-Prelog ADH would be employed. An example is the alcohol dehydrogenase variant from Lactobacillus kefir (Lk-ADH), which has demonstrated broad substrate scope and excellent anti-Prelog specificity, furnishing (R)-alcohols with high optical purity. nih.gov The process involves the whole-cell or purified enzyme-catalyzed reduction of 2-methyl-4-phenylbutanal, using a sacrificial alcohol like isopropanol (B130326) as a co-substrate to regenerate the expensive NADPH cofactor in situ. This substrate-coupled approach is highly efficient and atom-economical. researchgate.net Research on various phenyl-containing ketones has shown that this method can achieve exceptional conversions and enantiomeric excess. nih.gov

Table 1: Representative Performance of Anti-Prelog ADH in Asymmetric Reductions Data based on the reduction of analogous phenyl-containing ketones to illustrate typical efficiency.

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| 4-Phenyl-2-butanone | Lk-ADH Variant | >99% | >99% | (R) |

| 1-Phenyl-2-propanone | Lk-ADH Variant | >99% | >99% | (R) |

| 4-Chloro-1-phenylbutan-1-one | Lk-ADH Variant | >99% | 98% | (R) |

Biocatalytic cascades, where multiple enzymatic reactions are performed sequentially in a single pot, have emerged as a powerful strategy for streamlining synthetic processes. These cascades minimize intermediate purification steps, reduce waste, and can overcome thermodynamic limitations. nih.gov For the synthesis of enantiopure this compound, a hypothetical cascade could be designed starting from an unsaturated precursor.

One potential route involves a two-step cascade combining an ene-reductase (ER) and an alcohol dehydrogenase (ADH).

Ene-Reductase (ER) Step : The cascade would begin with the asymmetric reduction of the C=C double bond of a precursor like 2-methyl-4-phenyl-2-enal. Ene-reductases, often originating from the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of activated alkenes, creating one or two new stereocenters. nih.gov

Alcohol Dehydrogenase (ADH) Step : The resulting saturated aldehyde intermediate, 2-methyl-4-phenylbutanal, would be reduced in situ by a stereoselective ADH to yield the desired enantiomer of this compound.

This one-pot approach leverages the high chemo- and stereoselectivity of each enzyme to build molecular complexity efficiently, converting a simple achiral starting material into a high-value chiral alcohol. nih.gov

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a fundamental pillar of asymmetric synthesis. Chiral secondary amines, such as those derived from proline or imidazolidinone, are particularly effective in activating carbonyl compounds towards enantioselective transformations.

The core chiral center in this compound can be established through the enantioselective α-alkylation of a simple aldehyde precursor. This strategy typically involves the reaction of an aldehyde, such as propanal, with a phenethyl electrophile. The mechanism proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the aldehyde and a chiral secondary amine catalyst. This enamine then attacks the electrophile (e.g., 2-phenylethyl bromide) in a highly stereocontrolled manner, dictated by the steric environment of the catalyst. Subsequent hydrolysis releases the α-alkylated aldehyde product, 2-methyl-4-phenylbutanal, with high enantiomeric purity, and regenerates the catalyst. This aldehyde can then be readily reduced to the target alcohol using a standard reducing agent like sodium borohydride.

An alternative organocatalytic strategy involves the functionalization of α,β-unsaturated aldehydes through iminium ion activation. A chiral secondary amine catalyst reacts with an unsaturated aldehyde, such as 2-methyl-but-2-enal, to form a transient iminium ion. This activation lowers the LUMO of the molecule, facilitating a conjugate addition reaction.

For the synthesis of the this compound backbone, a Friedel-Crafts-type alkylation could be employed, where benzene (B151609) adds to the β-position of the activated iminium ion. princeton.edu This establishes the carbon skeleton and the stereocenter at the α-position in a single, highly enantioselective step. The resulting aldehyde intermediate would then undergo a non-stereoselective reduction of the aldehyde functionality to afford the primary alcohol, this compound.

Metal-Catalyzed and Grignard-Type Syntheses

Traditional organometallic reactions remain powerful and versatile tools for C-C bond formation and stereoselective transformations. Grignard reactions provide a robust method for constructing the carbon skeleton, while metal-catalyzed asymmetric hydrogenation offers exceptional enantiocontrol in the formation of chiral centers.

A straightforward and classic approach to the synthesis of this compound is the Grignard reaction. mnstate.edu This involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For this specific target, the reaction would utilize 2-phenylethylmagnesium bromide as the nucleophile and isobutyraldehyde (B47883) (2-methylpropanal) as the electrophile. mnstate.eduyoutube.com The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield racemic this compound. While this method is highly effective for constructing the molecular backbone, it does not provide enantioselectivity and produces a racemic mixture.

Transition metal-catalyzed asymmetric hydrogenation is a premier method for producing enantiomerically enriched compounds. mdpi.com This technique can be applied to synthesize chiral this compound by the reduction of an unsaturated precursor, such as (E/Z)-2-methyl-4-phenylbut-2-en-1-ol. The reaction employs a chiral catalyst, typically composed of a transition metal (e.g., Rhodium, Ruthenium, or Iridium) and a chiral phosphine (B1218219) ligand (e.g., BINAP, SKP). nih.govrsc.org The substrate coordinates to the chiral metal center, and hydrogen is delivered to the double bond from a specific face, leading to the formation of the saturated alcohol with high levels of enantiomeric excess, often exceeding 99% ee. nih.gov

Table 2: Representative Catalysts for Asymmetric Hydrogenation Data based on the hydrogenation of analogous olefinic substrates.

| Catalyst System | Substrate Type | Conversion (%) | Enantiomeric Excess (ee %) |

| [Rh(COD)(SKP)]BF₄ | Dehydroamino acid derivatives | >99% | up to 99% |

| Ru(OAc)₂((R)-BINAP) | Allylic Alcohols | >99% | up to 98% |

| [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | Unfunctionalized Olefins | >99% | up to 99% |

Grignard Reagent Addition to Carbonyl Precursors

A foundational method for carbon-carbon bond formation, the Grignard reaction, offers a direct route to this compound. sigmaaldrich.com This pathway involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. youtube.com To synthesize the target primary alcohol, the key disconnection is between the C2 and C3 carbons of the butanol backbone.

The synthesis proceeds by reacting a phenethylmagnesium halide, such as phenethylmagnesium bromide, with isobutyraldehyde (2-methylpropanal). chegg.com The phenethyl Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of isobutyraldehyde. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired this compound. youtube.com

| Reactant 1 | Reactant 2 | Key Reagents | Solvent (Typical) | Product |

| 2-Phenylethyl bromide | Magnesium metal | N/A | Diethyl ether | Phenethylmagnesium bromide |

| Phenethylmagnesium bromide | Isobutyraldehyde | 1. Diethyl ether2. H₃O⁺ (workup) | Diethyl ether | This compound |

Copper(I)-Mediated Reactions with Isobutylene (B52900) Oxide

Copper(I)-mediated reactions provide an alternative strategy for C-C bond formation, particularly in reactions involving Grignard reagents and epoxides. However, the regioselectivity of the epoxide opening is a critical factor that determines the final product structure.

In a patented method for a structurally related isomer, a benzylmagnesium halide is reacted with isobutylene oxide in the presence of a copper(I) compound, such as copper(I) iodide. google.com This specific reaction yields the tertiary alcohol, 2-methyl-4-phenylbutan-2-ol, with high purity after distillation. google.com The reaction proceeds via a copper-catalyzed opening of the epoxide ring, where the Grignard reagent attacks the more substituted carbon of isobutylene oxide, leading to the tertiary alcohol rather than the primary one. google.com

Reaction for Isomeric Tertiary Alcohol

| Reactants | Catalyst | Temperature | Yield | Product |

|---|

Catalytic Hydromethylation or Hydroformylation Routes to Phenylbutanols

Hydroformylation, also known as the "oxo process," is a powerful industrial method for converting alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. acs.org This process offers a route to this compound from an appropriate alkene precursor, followed by reduction.

A suitable starting material would be 3-phenyl-1-butene. The hydroformylation of this alkene using synthesis gas (a mixture of CO and H₂) and a transition metal catalyst (typically based on rhodium or cobalt) can produce 2-methyl-3-phenylpropanal. The subsequent reduction of this aldehyde intermediate, for instance via catalytic hydrogenation, yields this compound. A key challenge in hydroformylation is controlling the regioselectivity to favor the desired branched aldehyde over its linear isomer. researchgate.netresearchgate.net

Stereoselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires precise control over the single stereogenic center at the C2 position.

Control of Stereogenic Centers in the this compound Backbone

Achieving stereocontrol in the synthesis of this compound hinges on establishing the chirality at the C2 carbon. This can be accomplished through several asymmetric strategies:

Asymmetric Hydroformylation : Employing chiral ligands on rhodium catalysts during the hydroformylation of a prochiral alkene like 3-phenyl-1-butene can directly generate an enantioenriched aldehyde precursor. acs.orgresearchgate.net Subsequent reduction preserves the stereochemistry, leading to the chiral alcohol.

Asymmetric Reduction : The reduction of a prochiral ketone or aldehyde, such as 2-methyl-4-phenylbutanal, using chiral reducing agents or catalysts can produce the alcohol with high enantiomeric excess. nih.gov

Substrate Control : In more complex syntheses, if a chiral center already exists in the starting material, it can direct the stereochemical outcome of a new stereocenter being formed, a principle known as substrate-controlled diastereoselection. mit.edu

Accessing Specific Enantiomeric Forms (e.g., (R)-2-Methyl-4-phenylbutan-1-ol)

Biocatalysis offers a highly effective and environmentally friendly method for producing specific enantiomers of chiral alcohols. nih.govunimi.it The use of enzymes, particularly ketoreductases (KREDs), allows for the highly selective reduction of aldehydes to alcohols. researchgate.net

To obtain (R)-2-Methyl-4-phenylbutan-1-ol, the precursor 2-methyl-4-phenylbutanal can be subjected to an enzymatic reduction. By selecting an appropriate KRED, often evolved through directed evolution for optimal performance, the (R)-enantiomer of the alcohol can be synthesized with very high enantiomeric excess. researchgate.net These reactions are typically run in aqueous media under mild temperature and pH conditions. nih.gov

| Substrate | Biocatalyst | Reaction Type | Product | Selectivity |

| 2-Methyl-4-phenylbutanal | Evolved Ketoreductase (KRED) | Asymmetric Reduction | (R)-2-Methyl-4-phenylbutan-1-ol | Potentially >99% enantiomeric excess researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency and minimizing waste. frontiersin.orgnih.gov

Catalysis : Catalytic routes, such as hydroformylation and biocatalytic reduction, are inherently greener than stoichiometric methods like the Grignard reaction. Catalysis minimizes waste by using small amounts of a substance to convert large amounts of reactants.

Atom Economy : Hydroformylation followed by hydrogenation exhibits high atom economy, as all the atoms of the reactants (alkene, CO, H₂) are incorporated into the final product. Grignard synthesis has a lower atom economy due to the formation of magnesium salt byproducts.

Milder Conditions : Biocatalytic methods operate in water at or near ambient temperature and pressure, significantly reducing the energy consumption compared to high-pressure/high-temperature methods like traditional hydroformylation. nih.gov

Renewable Feedstocks & Safer Solvents : Green chemistry encourages the use of renewable starting materials and the replacement of hazardous solvents. rsc.org Research into dehydrating primary alcohols derived from renewable sources to create alkene feedstocks is an active area. rsc.org Enzymatic reactions in aqueous media avoid the use of volatile and flammable organic solvents like diethyl ether. rsc.org

Waste Reduction : Modern oxidation methods, which could be used on the target molecule, focus on waste reduction. For example, catalytic oxidation of alcohols using nanocatalysts can occur under solvent-free conditions, and the catalyst can often be recovered and reused. frontiersin.orgnih.gov Some processes even convert gaseous byproducts into useful chemicals like nitric acid, eliminating waste streams. nih.gov

Chemical Transformations and Reaction Pathways of 2 Methyl 4 Phenylbutan 1 Ol

Oxidation Reactions and Derived Products

The primary alcohol moiety of 2-methyl-4-phenylbutan-1-ol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation of this compound can be controlled to produce two primary products: 2-methyl-4-phenylbutanal (B1617076) and 2-methyl-4-phenylbutanoic acid. The formation of the aldehyde is a partial oxidation, while the carboxylic acid is the product of a more complete oxidation. The progression from the primary alcohol to the carboxylic acid typically proceeds through the intermediate aldehyde. This aldehyde can be transformed into an aldehyde hydrate (B1144303) in the presence of water, which is then further oxidized.

A variety of reagents and methodologies have been developed for the selective oxidation of primary alcohols. These can be broadly categorized into methods that favor the formation of aldehydes and those that lead to carboxylic acids.

Mild Oxidizing Agents for Aldehyde Synthesis:

To stop the oxidation at the aldehyde stage, it is crucial to use mild oxidizing agents and often to perform the reaction in the absence of water. organic-chemistry.org Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for Swern oxidation are commonly employed for this purpose. semanticscholar.org These methods are designed to be highly selective for the conversion of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. oup.com

Strong Oxidizing Agents for Carboxylic Acid Synthesis:

For the conversion of this compound to 2-methyl-4-phenylbutanoic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4), the latter often generated in situ from sodium dichromate or chromium trioxide in an acidic aqueous solution (Jones oxidation). semanticscholar.orgoup.com In industrial settings, oxygen or air in the presence of a suitable catalyst, or nitric acid, are often used for the oxidation of primary alcohols to carboxylic acids. organic-chemistry.org

| Target Product | Reagent/Method | Typical Conditions |

|---|---|---|

| 2-Methyl-4-phenylbutanal | Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (CH2Cl2) |

| 2-Methyl-4-phenylbutanal | Dess-Martin Periodinane (DMP) | Dichloromethane (CH2Cl2), room temperature |

| 2-Methyl-4-phenylbutanal | Swern Oxidation (DMSO, (COCl)2, Et3N) | Low temperature (-78 °C), anhydrous conditions |

| 2-Methyl-4-phenylbutanoic Acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, followed by acidification |

| 2-Methyl-4-phenylbutanoic Acid | Jones Reagent (CrO3, H2SO4, acetone) | Aqueous acetone |

Reduction Reactions

While the hydroxyl group of this compound is not typically reduced further, the compound can be synthesized through the reduction of unsaturated precursors. Additionally, the hydroxyl group can be removed entirely through deoxygenation strategies to form the corresponding hydrocarbon.

The synthesis of this compound can be achieved through the catalytic hydrogenation of unsaturated precursors. For instance, an unsaturated aldehyde such as 2-methyl-4-phenylbut-2-enal can be reduced to the target primary alcohol. This transformation requires a catalyst that can selectively reduce the carbon-carbon double bond and the aldehyde functionality. Similarly, the hydrogenation of a ketone like 4-phenyl-2-butanone over a platinum-based catalyst can yield the corresponding secondary alcohol, 4-phenyl-2-butanol, demonstrating the feasibility of reducing the carbonyl group in related structures. qub.ac.uk The choice of catalyst and reaction conditions, such as solvent, temperature, and pressure, is critical in achieving high selectivity and yield. qub.ac.uk

| Unsaturated Precursor | Potential Catalyst | Expected Product |

|---|---|---|

| 2-Methyl-4-phenylbut-2-enal | Pd/C, PtO2, or Rh/Al2O3 | This compound |

| Methyl 2-methyl-4-phenylbut-2-enoate | LiAlH4 or catalytic hydrogenation under forcing conditions | This compound |

The complete removal of the hydroxyl group from this compound to yield 2-methyl-4-phenylbutane is known as deoxygenation. A classic method for achieving this is the Barton-McCombie deoxygenation. nrochemistry.comwikipedia.org This two-step radical reaction involves the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate, followed by treatment with a radical initiator (like AIBN) and a hydrogen atom source, such as tributyltin hydride. nrochemistry.comwikipedia.org The driving force for this reaction is the formation of a stable tin-sulfur bond. organic-chemistry.org

Due to the toxicity of tin compounds, alternative, more environmentally friendly methods have been developed. These include catalytic approaches that avoid the use of stoichiometric tin reagents. semanticscholar.org Some modern deoxygenation strategies employ silanes in the presence of a radical initiator or utilize photocatalytic methods. organic-chemistry.orgacs.org Another approach involves converting the alcohol to a tosylate, which is then reduced, often with a hydride reagent like lithium aluminum hydride.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. However, it can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy is the protonation of the hydroxyl group in the presence of strong acids, such as hydrogen halides (HBr, HCl, HI), to form an oxonium ion. This allows for the displacement of a water molecule by the halide ion to form the corresponding 2-methyl-4-phenylbutyl halide. These reactions with primary alcohols typically proceed via an SN2 mechanism.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate, by reacting the alcohol with tosyl chloride in the presence of a base like pyridine (B92270). The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. Other reagents that can be used to convert the alcohol into an alkyl halide include phosphorus tribromide (PBr3) for the synthesis of alkyl bromides and thionyl chloride (SOCl2) for alkyl chlorides. These reagents also convert the hydroxyl group into a better leaving group, allowing for subsequent nucleophilic attack.

| Reagent | Intermediate/Activated Species | Product | Reaction Type |

|---|---|---|---|

| HBr | Protonated hydroxyl group (oxonium ion) | 1-Bromo-2-methyl-4-phenylbutane | SN2 |

| PBr3 | Bromophosphite ester | 1-Bromo-2-methyl-4-phenylbutane | SN2 |

| SOCl2 | Chlorosulfite ester | 1-Chloro-2-methyl-4-phenylbutane | SN2 |

| Tosyl chloride (TsCl), pyridine | Tosylate ester | 2-Methyl-4-phenylbutyl tosylate | Nucleophilic substitution |

Nucleophilic Substitution for Halogenated Derivatives

The hydroxyl group of this compound, being a poor leaving group, can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This transformation is fundamental for producing halogenated derivatives such as 1-chloro-2-methyl-4-phenylbutane and 1-bromo-2-methyl-4-phenylbutane. Common reagents for these conversions are thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemistrysteps.comlibretexts.org

These reactions are particularly effective for primary and secondary alcohols and are valued because they typically proceed under milder conditions than using concentrated hydrohalic acids (like HCl or HBr), thereby minimizing the risk of carbocation rearrangements. masterorganicchemistry.comlibretexts.org The mechanism for these transformations involves the conversion of the alcohol into an activated intermediate (a chlorosulfite or phosphite (B83602) ester), which renders the hydroxyl group a good leaving group. chemistrysteps.com A subsequent backside attack by the halide ion (Cl⁻ or Br⁻) proceeds via an Sₙ2 mechanism, leading to the halogenated product. chadsprep.com

| Reagent | Product | Mechanism | Key Conditions |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | 1-chloro-2-methyl-4-phenylbutane | Sₙ2 | Often with a non-nucleophilic base like pyridine to neutralize HCl byproduct. libretexts.org |

| Phosphorus tribromide (PBr₃) | 1-bromo-2-methyl-4-phenylbutane | Sₙ2 | Typically performed in an aprotic solvent like diethyl ether or THF. chemistrysteps.com |

| Hydrochloric acid (HCl) / ZnCl₂ | 1-chloro-2-methyl-4-phenylbutane | Sₙ2/Sₙ1 | Lucas Reagent; risk of rearrangement is present. |

Etherification and Esterification Processes

The hydroxyl group of this compound is a key site for the formation of ethers and esters, two important classes of organic compounds.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from this alcohol. masterorganicchemistry.com The process involves two main steps: first, the deprotonation of this compound with a strong base (such as sodium hydride, NaH) to form the corresponding sodium alkoxide. youtube.com This alkoxide then acts as a potent nucleophile, attacking a primary alkyl halide in an Sₙ2 reaction to yield the ether. masterorganicchemistry.com For this reaction to be efficient, the alkyl halide must be unhindered (preferably methyl or primary) to avoid competing elimination reactions. masterorganicchemistry.com

Esterification: The most common method for converting this compound into an ester is the Fischer esterification. athabascau.ca This equilibrium reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To drive the equilibrium toward the formation of the ester, either the alcohol is used in large excess, or the water produced as a byproduct is removed from the reaction mixture. libretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity for attack by the alcohol's hydroxyl group. masterorganicchemistry.com

| Reaction Type | Co-reactant | Catalyst/Base | Product |

|---|---|---|---|

| Etherification (Williamson) | Methyl iodide (CH₃I) | Sodium hydride (NaH) | 1-methoxy-2-methyl-4-phenylbutane |

| Etherification (Williamson) | Ethyl bromide (CH₃CH₂Br) | Sodium hydride (NaH) | 1-ethoxy-2-methyl-4-phenylbutane |

| Esterification (Fischer) | Acetic acid (CH₃COOH) | Sulfuric acid (H₂SO₄) | 2-methyl-4-phenylbutyl acetate |

| Esterification (Fischer) | Benzoic acid (C₆H₅COOH) | p-Toluenesulfonic acid (TsOH) | 2-methyl-4-phenylbutyl benzoate |

Rearrangement Reactions of Phenylbutanol Scaffolds

Under certain conditions, particularly in the presence of strong acids, molecules with a phenylbutanol scaffold like this compound can undergo skeletal rearrangements. wiley-vch.de These transformations are typically driven by the formation of a more stable carbocation intermediate. byjus.com This class of reaction is broadly known as the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group. wikipedia.orglscollege.ac.in

For this compound, a plausible rearrangement pathway begins with the protonation of the hydroxyl group by an acid, followed by the elimination of a water molecule. This would generate a relatively unstable primary carbocation at the C1 position. To achieve greater stability, this intermediate can undergo a rapid 1,2-hydride shift from the adjacent C2 carbon. libretexts.orglibretexts.org This shift results in the transformation of the unstable primary carbocation into a significantly more stable tertiary carbocation. This rearranged carbocation can then react with a nucleophile or undergo elimination to form a stable alkene. The driving force for this entire process is the energetic favorability of the more substituted carbocation. libretexts.org

Participation in Complex Cascade Reactions for Molecular Construction

While a simple molecule, this compound can serve as a valuable starting material or intermediate in more complex cascade or tandem reactions. rsc.org Cascade reactions, which involve multiple bond-forming events in a single pot, are highly efficient for building complex molecular architectures. nih.gov

The functional handle of the primary alcohol group is the key to its utility. For instance, it can undergo an initial oxidation to form the corresponding aldehyde, 2-methyl-4-phenylbutanal. This in-situ generated aldehyde can then be subjected to a subsequent reaction, such as an aldol (B89426) condensation or a Wittig reaction, without the need for isolation. Such tandem sequences streamline synthesis by reducing the number of purification steps. researchgate.net

Moreover, derivatives of the phenylbutanol scaffold can be employed in multi-component reactions. After converting the alcohol to an alkyl halide (as described in section 3.3.1), the resulting molecule can participate as an electrophile in coupling reactions to construct larger, more elaborate structures. The strategic placement of the methyl group and the phenyl ring provides a specific stereochemical and electronic framework that can be exploited in the synthesis of complex targets.

Role of 2 Methyl 4 Phenylbutan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Natural Product Total Synthesis (e.g., Baulamycin B Synthon)

The utility of a chiral building block is often demonstrated by its incorporation into the total synthesis of complex natural products. These intricate molecules, with their dense stereochemical arrangements, demand enantiomerically pure starting materials to ensure the correct final architecture. While phenyl-containing alkyl chains are motifs found in various natural products, specific, documented examples of 2-Methyl-4-phenylbutan-1-ol being used as a direct precursor in the total synthesis of natural products like Baulamycin B are not prevalent in widely accessible scientific literature. The syntheses of the Baulamycin family of antibiotics are noted for their complexity and have been achieved through multi-step sequences that construct the carbon skeleton from smaller, often different, chiral fragments. The potential for this compound to serve as a synthon in this or other natural product syntheses remains an area for further research and exploration.

Intermediate in Complex Pharmaceutical Compound Preparation

Chiral alcohols are crucial intermediates in the pharmaceutical industry, where the stereochemistry of a drug molecule is paramount to its efficacy and safety. The specific enantiomer of a drug can determine its pharmacological activity, while other isomers may be inactive or even harmful. Phenylalkyl alcohol substructures are present in a variety of active pharmaceutical ingredients (APIs). However, despite the structural relevance, detailed research or process chemistry reports specifically identifying this compound as a key intermediate in the synthesis of complex pharmaceutical compounds are limited. Its role in this capacity is therefore largely theoretical and represents an underexplored application for this particular chiral building block.

Chiral Auxiliary or Ligand Precursor Research

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed for reuse. Similarly, chiral ligands are essential for asymmetric catalysis, where a metal catalyst is made stereoselective by coordinating to an enantiopure ligand. The structure of this compound, with its hydroxyl group, provides a handle for attachment to a substrate or a metal center. However, this compound is not among the widely recognized and utilized classes of chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's camphorsultam. There is a lack of specific studies in the scientific literature detailing research into the development of this compound or its direct derivatives as effective chiral auxiliaries or as precursors for novel chiral ligands in asymmetric synthesis.

Synthesis of Specialized Aromatic Alcohols and Polyfunctionalized Derivatives

The most clearly documented potential for this compound lies in its use as a starting material for the synthesis of more complex, polyfunctionalized molecules and specialized aromatic alcohols. The primary alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the stereocenter at C2 can direct subsequent reactions.

Research in the development of stereospecific cross-coupling reactions has demonstrated the preparation of diastereomers of this compound. escholarship.org This work underscores the compound's value as a scaffold for creating molecules with multiple, well-defined stereocenters. For example, the synthesis of syn and anti diastereomers of the silyl-protected version of this alcohol was undertaken as part of a broader study into nickel-catalyzed reactions, highlighting its utility in methodologies aimed at producing stereochemically rich structures. escholarship.org

Furthermore, general synthetic methods for producing primary alcohols, such as the titanium-catalyzed reduction of oxiranes, have been applied to the synthesis of this compound itself. thieme-connect.de This accessibility allows for its use as a foundational chiral building block. From this starting point, a variety of synthetic transformations can be envisioned:

Oxidation: Conversion of the primary alcohol to the corresponding chiral aldehyde, 2-methyl-4-phenylbutanal (B1617076), which can then participate in reactions like aldol (B89426) additions or Wittig olefinations.

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers, potentially modifying the molecule's properties or introducing new reactive sites.

Aromatic Ring Functionalization: The phenyl group can be subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation) to introduce functionality, leading to polyfunctionalized derivatives with potential applications in materials science or medicinal chemistry.

The table below summarizes the key transformations and potential derivatives starting from this compound.

| Reaction Type | Resulting Compound Class | Potential Applications |

|---|---|---|

| Oxidation | Chiral Aldehydes / Carboxylic Acids | Intermediates for C-C bond formation |

| Esterification | Chiral Esters | Pro-drugs, specialized synthons |

| Etherification | Chiral Ethers | Protecting group strategies, ligand synthesis |

| Aromatic Substitution | Functionalized Aromatic Derivatives | Building blocks for medicinal chemistry |

While its application is not yet widespread, these examples demonstrate the fundamental utility of this compound as a chiral synthon for creating specialized and polyfunctionalized molecules where control of stereochemistry is essential.

Theoretical and Computational Chemistry Studies on 2 Methyl 4 Phenylbutan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules by solving the Schrödinger equation. acs.org Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, energy, and geometry of 2-Methyl-4-phenylbutan-1-ol, which in turn predicts its stability and reactivity. acs.orgmdpi.com

A comprehensive analysis of the electronic structure of this compound can be achieved through DFT calculations. These studies focus on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Key electronic properties that are typically investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack, while the LUMO energy relates to its ability to accept electrons, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would highlight the electron-rich region around the oxygen atom of the hydroxyl group, identifying it as a site for electrophilic interaction and hydrogen bonding. The phenyl group would also exhibit characteristic electronic features.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information on atomic charges, hybridization, and the delocalization of electron density through intramolecular interactions. This can reveal hyperconjugative effects and potential weak intramolecular hydrogen bonding between the hydroxyl group and the phenyl ring's π-system, which can influence the molecule's conformational preferences.

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data that would be obtained from DFT calculations for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential and electron donation. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. fiveable.me By modeling the potential energy surface, researchers can identify intermediates, locate transition states, and calculate activation energies, providing a detailed understanding of reaction kinetics and mechanisms. grnjournal.us

For the synthesis of this compound, a plausible route involves the reduction of the corresponding aldehyde, 2-methyl-4-phenylbutanal (B1617076). Another potential route is the Grignard reaction between a phenylethylmagnesium halide and isobutyraldehyde (B47883).

Computational studies of these synthetic routes would involve:

Mapping the Reaction Pathway: Using methods like Intrinsic Reaction Coordinate (IRC) calculations, the entire path from reactants to products can be mapped. grnjournal.us This confirms that a calculated transition state correctly connects the desired reactant and product states.

Transition State (TS) Characterization: The geometry of the transition state, the highest energy point along the reaction coordinate, is located and optimized. Vibrational frequency analysis is then performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. fiveable.me

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation barrier (Ea). A lower activation energy implies a faster reaction rate. DFT calculations can provide accurate predictions of these energy barriers. grnjournal.us

For instance, a computational study on the Grignard synthesis of an alcohol would model the coordination of the aldehyde to the magnesium atom, the nucleophilic attack of the alkyl group on the carbonyl carbon, and the subsequent formation of the alkoxide intermediate. nih.govresearchgate.net Such studies can differentiate between concerted and stepwise mechanisms. nih.gov

Molecular Dynamics and Conformational Analysis

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous spatial arrangements, or conformations. Molecular dynamics (MD) simulations are used to explore this conformational flexibility by simulating the atomic motions of the molecule over time. nih.govyoutube.com

An MD simulation of this compound would typically involve:

Placing the molecule in a simulation box filled with an explicit solvent (e.g., water or DMSO) to mimic solution-phase conditions.

Applying a force field (like OPLS-AA or AMBER) to describe the potential energy of the system.

Solving Newton's equations of motion to generate a trajectory of the molecule's conformational changes over a period of nanoseconds or longer. youtube.com

This analysis allows for the identification of the most stable, low-energy conformers and the energy barriers for interconversion between them. wustl.edu The results can reveal the preferred orientations of the phenyl, methyl, and hydroxyl groups, which are critical for understanding its interactions with other molecules, such as biological receptors or catalysts.

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR Chemical Shifts)

Computational chemistry provides highly valuable tools for predicting spectroscopic data, which is essential for confirming molecular structures. olemiss.edu The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.

The standard approach for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net The process involves:

Performing a conformational analysis (e.g., via MD or a systematic search) to identify all low-energy conformers of this compound.

Optimizing the geometry of each significant conformer at a high level of theory.

Calculating the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C) in each conformer.

Averaging the shielding constants based on the Boltzmann population of each conformer.

Converting the averaged shielding constants to chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS).

A strong correlation between the computationally predicted NMR spectrum and the experimentally measured one provides powerful evidence for the correct structural assignment. nih.gov This is especially useful for complex molecules where empirical prediction methods may be less reliable. researchgate.netosti.gov

Table 2: Illustrative Comparison of Predicted and Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data to illustrate the application of computational NMR prediction.

| Atom Position (¹³C) | Predicted δ (ppm) | Hypothetical Exp. δ (ppm) | Atom Position (¹H) | Predicted δ (ppm) | Hypothetical Exp. δ (ppm) |

| C1 (CH₂) | 67.5 | 67.2 | H1 (CH₂) | 3.55 | 3.51 |

| C2 (CH) | 40.1 | 39.8 | H2 (CH) | 1.85 | 1.82 |

| C3 (CH₂) | 35.8 | 35.5 | H3 (CH₂) | 1.65 | 1.63 |

| C4 (CH₂) | 33.9 | 33.7 | H4 (CH₂) | 2.65 | 2.62 |

| C5 (C, Phenyl) | 142.3 | 142.1 | H-Phenyl | 7.20 - 7.35 | 7.18 - 7.32 |

| C-Methyl | 16.8 | 16.5 | H-Methyl | 0.95 | 0.92 |

Computational Design of Novel Synthetic Routes and Catalytic Systems

Beyond analyzing existing molecules, computational chemistry is a key tool in the in silico design of new and more efficient synthetic pathways and catalysts. ethz.ch This approach can significantly reduce the experimental effort required for catalyst discovery and process optimization. mdpi.com

For this compound, a key challenge is the stereoselective synthesis of a single enantiomer, given the chiral center at the C2 position. Computational methods can be applied to design catalysts for asymmetric reactions, such as:

Asymmetric Hydroformylation: A potential route could involve the rhodium-catalyzed asymmetric hydroformylation of an alkene precursor like 3-phenyl-1-butene. researchgate.netacs.org DFT calculations can be used to model the catalytic cycle with various chiral phosphine (B1218219) ligands. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, researchers can predict the enantioselectivity of different catalysts, guiding the selection of the most promising ligand for experimental testing.

Catalyst Screening: Computational screening can rapidly evaluate a large library of potential catalysts for a given reaction. nih.gov By calculating key performance descriptors, such as activation energies, the most promising candidates can be identified for synthesis and experimental validation, accelerating the development of efficient catalytic systems for producing chiral alcohols. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Advanced 1D and 2D NMR Techniques for Structural Confirmation

The structural confirmation of 2-Methyl-4-phenylbutan-1-ol is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the diastereotopic protons of the CH₂OH group, the methine proton at C2, the methylene protons at C3 and C4, and the methyl protons at C2.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the carbons of the phenyl ring, the primary alcohol carbon (C1), the chiral methine carbon (C2), the two methylene carbons (C3 and C4), and the methyl carbon.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, cross-peaks would confirm the connectivity between the CH₂OH protons and the C2-H proton, between the C2-H and the C3-H₂ protons, and between the C3-H₂ and C4-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Expected ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| C1 (-CH₂OH) | ~3.5 (dd) | ~68 |

| C2 (-CH(CH₃)-) | ~1.8 (m) | ~38 |

| C3 (-CH₂-) | ~1.5 (m) | ~33 |

| C4 (-CH₂-Ph) | ~2.6 (t) | ~36 |

| C-ipso (Phenyl) | - | ~142 |

| C-ortho (Phenyl) | ~7.2 (d) | ~128 |

| C-meta (Phenyl) | ~7.3 (t) | ~128 |

| C-para (Phenyl) | ~7.2 (t) | ~126 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Stereochemical Assignment and Enantiomeric Purity Determination via Chiral NMR Auxiliaries

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. The determination of the absolute stereochemistry and enantiomeric purity is critical. This is often achieved by derivatizing the alcohol with a chiral auxiliary, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.networdpress.com

The reaction of the racemic alcohol with an enantiomerically pure chiral derivatizing agent (e.g., (R)-MTPA) produces a mixture of diastereomeric esters. wordpress.com These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be assigned based on established models, like Mosher's model. researchgate.net The integration of the distinct signals for each diastereomer allows for the precise quantification of the enantiomeric excess (ee).

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structural features of a molecule.

Exact Mass Measurement for Molecular Formula Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₁H₁₆O. nih.govmolport.com The calculated exact mass for the molecular ion [M]⁺ is 164.12012 Da. nih.gov High-resolution mass spectrometers can measure this mass with an accuracy in the parts-per-million (ppm) range, allowing for the confident verification of the molecular formula and distinguishing it from other isobaric compounds.

Molecular Formula Verification Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O | nih.gov |

| Calculated Exact Mass | 164.12012 Da | nih.gov |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of this compound (m/z 164.12) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

For a primary alcohol like this compound, characteristic fragmentation patterns include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, resulting in an ion at m/z 146.11. libretexts.org

Alpha-cleavage: Cleavage of the C1-C2 bond would lead to the loss of the CH₂OH radical, though the resulting cation would be less stable. A more favorable alpha-cleavage involves the loss of the larger substituent on the alpha carbon, but in this primary alcohol, cleavage is adjacent to the oxygen.

Benzylic cleavage: The most significant fragmentation is expected to be the cleavage of the C3-C4 bond, which is beta to the phenyl group, leading to the formation of a stable tropylium ion at m/z 91. libretexts.org The other fragment would be [C₅H₁₁O]⁺ at m/z 87.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure/Loss |

|---|---|

| 164 | [C₁₁H₁₆O]⁺ (Molecular Ion) |

| 146 | [C₁₁H₁₄]⁺ (Loss of H₂O) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers.

Gas Chromatography (GC): Due to its volatility, this compound can be effectively analyzed by GC, typically using a nonpolar or medium-polarity capillary column. GC coupled with a Flame Ionization Detector (FID) is excellent for quantifying the purity of a sample. When coupled with a Mass Spectrometer (GC-MS), it provides both separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be suitable for its analysis. sielc.com

Chiral Chromatography: To separate the enantiomers of this compound, chiral chromatography is the method of choice. This can be performed using either GC or HPLC with a chiral stationary phase (CSP). The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. core.ac.uk This is a direct method for determining the enantiomeric excess of a sample without the need for derivatization.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a critical technique for separating and quantifying the enantiomers of volatile chiral compounds like this compound. The determination of enantiomeric excess (e.e.) is fundamental in asymmetric synthesis, where the goal is to produce a surplus of one enantiomer over the other.

The core principle of chiral GC involves the use of a capillary column with a chiral stationary phase (CSP). These stationary phases are typically composed of derivatized cyclodextrins or amino acid derivatives that create a chiral environment. ed.govgcms.cz The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times for each enantiomer. ed.gov The enantiomer that forms the more stable complex will be retained longer on the column.

For the analysis of this compound, a common approach would involve using a column with a cyclodextrin-based CSP. The separation efficiency and resolution of the enantiomeric peaks depend on several factors, including the type of cyclodextrin derivative, column temperature, carrier gas flow rate, and the chemical nature of the analyte.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. The formula used for this calculation is:

e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100

Where Area₁ and Area₂ represent the peak areas of the major and minor enantiomers, respectively. libretexts.org This quantitative analysis provides a direct measure of the stereochemical outcome of a synthesis.

Table 1: Hypothetical Chiral GC Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., β-DEX™ 225) | To provide a chiral environment for enantiomeric separation. |

| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | 100 °C hold for 2 min, ramp to 180 °C at 5 °C/min | To achieve optimal separation of enantiomers. |

| Detector | Flame Ionization Detector (FID) | For sensitive detection and quantification of the organic analyte. |

| Detector Temp | 280 °C | To prevent condensation of the analyte post-separation. |

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is primarily used for purity assessment and compound profiling, allowing for the detection of starting materials, byproducts, or degradation products.

A common mode of HPLC for a moderately polar compound like this compound is reverse-phase (RP-HPLC). sielc.com In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. sielc.com Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

By running a gradient—where the composition of the mobile phase is changed over time to become more nonpolar—a wide range of compounds with different polarities can be effectively separated and eluted. A UV detector is commonly employed for detection, as the phenyl group in this compound absorbs ultraviolet light. The resulting chromatogram provides a profile of the sample, with the area of each peak corresponding to the relative concentration of that component.

Table 2: Illustrative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Value/Type | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase A | Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds. |

| Gradient | 50% B to 95% B over 20 minutes | To separate the main compound from potential impurities of varying polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. |

| Column Temp | 30 °C | To ensure reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | For detection of the aromatic phenyl group and spectral confirmation. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are used to confirm the identity and structure of this compound by identifying characteristic molecular vibrations.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The primary alcohol functional group (-CH₂OH) and the phenyl group in this compound give rise to distinct absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. The C-O stretching vibration of the primary alcohol typically appears in the 1050-1150 cm⁻¹ region. The presence of the phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching peaks in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending bands between 690-900 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups like the hydroxyl group, Raman spectroscopy is highly sensitive to nonpolar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations of the phenyl group in this compound often produce strong and sharp signals in a Raman spectrum, particularly the symmetric ring breathing mode around 1000 cm⁻¹. The C-H stretching vibrations of the alkyl and aromatic portions of the molecule are also readily observed.

Together, FT-IR and Raman provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and thus verifying its molecular structure.

Table 3: Predicted Vibrational Spectroscopy Peaks for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | FT-IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | FT-IR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR/Raman | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | FT-IR/Raman | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Primary Alcohol) | FT-IR | 1050 - 1150 | Strong |

| Aromatic Ring Breathing | Raman | ~1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | FT-IR | 690 - 900 | Strong |

Environmental Fate and Degradation Mechanisms of 2 Methyl 4 Phenylbutan 1 Ol

Biodegradation Pathways in Various Environmental Matrices

Direct studies on the biodegradation of 2-Methyl-4-phenylbutan-1-ol in various environmental matrices such as soil and water are scarce. However, the likely metabolic pathways can be extrapolated from research on structurally similar compounds, particularly other phenyl-substituted alkanes and alcohols. The presence of both an alkyl chain and an aromatic ring suggests that biodegradation will likely involve initial oxidation of the alkyl side chain, followed by cleavage of the aromatic ring.

A plausible initial step in the aerobic biodegradation of this compound is the oxidation of the primary alcohol group to an aldehyde, and subsequently to a carboxylic acid, forming 2-methyl-4-phenylbutanoic acid. This process would be carried out by microbial alcohol and aldehyde dehydrogenases. Following this, the alkyl side chain could undergo β-oxidation, a common metabolic pathway for the degradation of fatty acids and other alkyl chains. This process would sequentially shorten the side chain, leading to the formation of phenylacetic acid. Phenylacetic acid is a well-known intermediate in the degradation of many aromatic compounds and is further metabolized through hydroxylation of the aromatic ring, followed by ring cleavage.

An alternative, though likely less common, initial step could be the hydroxylation of the phenyl ring, initiating the degradation process from the aromatic moiety. The subsequent degradation would then proceed through established pathways for catechol or other dihydroxyaromatic intermediates, ultimately leading to mineralization.

Hypothetical Aerobic Biodegradation Pathway of this compound

| Step | Proposed Transformation | Intermediate Compound |

|---|---|---|

| 1 | Oxidation of primary alcohol | 2-Methyl-4-phenylbutanal (B1617076) |

| 2 | Oxidation of aldehyde | 2-Methyl-4-phenylbutanoic acid |

| 3 | β-oxidation of the side chain | Phenylacetic acid |

| 4 | Hydroxylation of the aromatic ring | Hydroxyphenylacetic acids |

| 5 | Aromatic ring cleavage | Aliphatic dicarboxylic acids |

| 6 | Central metabolism | Carbon dioxide and water |

It is important to note that the methyl group on the alkyl chain may influence the rate and pathway of biodegradation. Branched chains can sometimes be more resistant to degradation than their linear counterparts. The specific microbial communities present in the soil or water will also significantly impact the degradation pathway and its efficiency.

Photolytic and Chemical Degradation Processes

The photochemical fate of this compound in the environment is also not well-studied. As an aromatic compound, it has the potential to absorb ultraviolet (UV) radiation from sunlight. This absorption of light can lead to photochemical reactions, particularly in aqueous environments.

One potential photolytic degradation pathway for aromatic alcohols is photo-oxidation. organic-chemistry.org In the presence of sunlight and oxygen, the alcohol functional group can be oxidized to an aldehyde or a ketone. organic-chemistry.org For this compound, this would likely result in the formation of 2-methyl-4-phenylbutanal. This process can be direct, through the absorption of light by the molecule itself, or indirect, mediated by photochemically produced reactive species in the water, such as hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and can initiate the degradation of a wide range of organic compounds.

The benzene (B151609) ring of this compound is also susceptible to attack by hydroxyl radicals, which can lead to the formation of hydroxylated derivatives and subsequent ring cleavage. The rate of these photochemical reactions would depend on various factors, including the intensity of sunlight, the presence of photosensitizers in the water, and the concentration of other substances that can quench the reactive species.

Chemical degradation processes, such as hydrolysis, are unlikely to be significant for this compound under typical environmental conditions, as the ether and ester functional groups susceptible to hydrolysis are absent. Oxidation by other environmental oxidants could contribute to its degradation, but this is expected to be a slower process compared to biodegradation and photolytic degradation.

Research on Environmental Persistence and Transformation Products

There is a significant lack of research specifically investigating the environmental persistence and the formation of transformation products of this compound. Its persistence in the environment will be determined by the rates of the biodegradation and photolytic degradation processes discussed above. A low rate of degradation would lead to a higher potential for persistence.

Given its chemical structure, with a calculated LogP (octanol-water partition coefficient) of approximately 2.6, this compound has a moderate potential for bioaccumulation in aquatic organisms. nih.gov Compounds with higher LogP values tend to be more lipophilic and accumulate in the fatty tissues of organisms.

While no direct ecotoxicity data for this compound is readily available, data for the structurally similar compound 2-Methyl-4-phenyl-2-butanol (B93477) indicates that it is harmful to aquatic life. nih.gov This suggests that this compound may also exhibit some level of aquatic toxicity.

Ecotoxicity Data for the Structurally Similar Compound 2-Methyl-4-phenyl-2-butanol

| Test Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Pimephales promelas (fathead minnow) | 96-hour LC50 | 66.4 mg/L | nih.gov |

LC50: The concentration of a chemical which is lethal to 50% of the test organisms.

The transformation products resulting from the degradation of this compound would be the various intermediates of the proposed biodegradation and photolytic degradation pathways. These could include 2-methyl-4-phenylbutanal, 2-methyl-4-phenylbutanoic acid, phenylacetic acid, and various hydroxylated aromatic compounds. The environmental impact of these transformation products would depend on their own persistence, toxicity, and bioavailability. Further research is needed to identify and characterize the transformation products of this compound under different environmental conditions to fully assess its environmental risk.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methyl-4-phenylbutan-1-ol to maximize yield and purity?

- Methodological Approach :

- Use Grignard or organometallic reagents to introduce the methyl and phenyl groups. For example, a one-pot synthesis involving phenylmagnesium bromide and subsequent quenching with methylating agents (e.g., methyl iodide) can achieve the desired substitution pattern .

- Optimize solvent polarity (e.g., THF or diethyl ether) and temperature (−78°C to room temperature) to control reaction kinetics and minimize side products. Monitor reaction progress via TLC or GC-MS .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. Purity validation should include NMR (¹H/¹³C) and HPLC (>98% purity) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Approach :

- Cross-reference data from authoritative databases like PubChem, CAS Common Chemistry, and EPA DSSTox to validate structural assignments .

- Reproduce synthesis and characterization under standardized conditions (e.g., controlled humidity, inert atmosphere). Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm molecular structure .

- Compare with analogs (e.g., 2-Methyl-1-phenylbutan-2-ol) to identify substituent effects on physical properties .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound and its derivatives?

- Methodological Approach :

- Perform molecular docking studies using software like AutoDock Vina to predict interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- Apply QSAR models to correlate substituent variations (e.g., methyl vs. amino groups) with bioactivity. Use datasets from PubChem BioAssay or ChEMBL .

- Validate predictions with in vitro assays (e.g., TNF-α/IL-6 inhibition for anti-inflammatory potential) .

Q. How can stereochemical outcomes be controlled during the synthesis of this compound enantiomers?

- Methodological Approach :

- Employ chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation or organocatalytic methods to achieve enantioselectivity .

- Use chiral stationary phases (CSPs) in HPLC for enantiomeric resolution. Compare optical rotation with literature values for (S)- or (R)-configured analogs .

- Characterize stereochemistry via X-ray crystallography or vibrational circular dichroism (VCD) .

Q. What experimental designs are suitable for analyzing the metabolic stability of this compound in biological systems?

- Methodological Approach :

- Conduct in vitro microsomal assays (human liver microsomes) to assess Phase I metabolism. Monitor metabolites via LC-MS/MS .

- Use isotopically labeled analogs (e.g., deuterated at the benzylic position) to track metabolic pathways .

- Compare metabolic profiles with structurally related compounds (e.g., 4-amino-4-phenylbutan-1-ol) to identify metabolic hotspots .

Comparative and Contradictory Data Analysis

Q. How should researchers address conflicting reports on the anti-inflammatory efficacy of this compound across different cell lines?

- Methodological Approach :

- Replicate studies using standardized cell lines (e.g., RAW 264.7 macrophages) and consistent LPS-induced inflammation protocols .

- Perform dose-response curves (0.1–100 µM) to establish EC₅₀ values. Include positive controls (e.g., dexamethasone) for benchmarking .

- Analyze cytokine secretion (ELISA) and NF-κB activation (luciferase reporter assays) to confirm mechanism .

Q. What strategies can reconcile differences in catalytic efficiency when using this compound as a substrate in enzymatic reactions?

- Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.